molecular formula C13H20N2O B13184423 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane

1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13184423
M. Wt: 220.31 g/mol
InChI Key: FQTCONKVMDGCAT-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonane core fused with a 1-ethyl-pyrrole substituent. This structure combines a rigid bicyclic framework with a heteroaromatic group, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-ethylpyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C13H20N2O/c1-2-15-6-3-11(9-15)12-13(10-14-12)4-7-16-8-5-13/h3,6,9,12,14H,2,4-5,7-8,10H2,1H3

InChI Key

FQTCONKVMDGCAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)C2C3(CCOCC3)CN2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane involves several steps, typically starting with the formation of the pyrrole ring. One common method involves the reaction of an appropriate amine with a ketone or aldehyde under acidic conditions to form the pyrrole ring. The spirocyclic structure is then introduced through a series of cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.

Scientific Research Applications

1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents and their implications:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications References
Target Compound 1-(1-Ethyl-1H-pyrrol-3-yl) C₁₄H₂₁N₂O Potential kinase inhibitor scaffold
7-Oxa-2-azaspiro[3.5]nonane Unsubstituted core C₇H₁₁NO Building block for spirocyclic drugs
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane Furan substituent C₁₁H₁₆ClNO₂ Versatile small-molecule scaffold
1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane Isopropyl group C₁₀H₁₉NO Lipophilic analog for CNS targets
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl ketone at position 3 C₁₃H₁₅NO₂ High-purity research compound

Key Observations :

  • Furan-substituted analogs (e.g., ) exhibit reduced lipophilicity compared to the ethyl-pyrrole variant, influencing bioavailability .
  • Unsubstituted cores (e.g., 7-Oxa-2-azaspiro[3.5]nonane) serve as versatile intermediates for further functionalization .

Salt Forms and Physicochemical Properties

Salt forms significantly impact solubility and stability. Notable examples include:

Compound Name Salt Form Purity Price (per 100 mg) Supplier References
7-Oxa-2-azaspiro[3.5]nonane hydrochloride Hydrochloride 98% $273 PharmaBlock
7-Oxa-2-azaspiro[3.5]nonane hemioxalate Hemioxalate 97% $458 J&K Scientific
2-Oxa-5,8-diaza-spiro[3.5]nonane diHCl Dihydrochloride N/A $265 Enamine Ltd

Key Observations :

  • Hydrochloride salts are widely available and cost-effective, making them preferred for early-stage drug discovery .
  • Hemioxalate forms (e.g., CAS 1523571-04-1) are less common but may offer improved crystallinity for X-ray studies .

Heteroatom Variations in Spirocyclic Cores

Altering the position or number of heteroatoms modifies electronic and steric properties:

Compound Name Core Structure Heteroatom Arrangement Applications References
7-Oxa-2-azaspiro[3.5]nonane 7-oxa-2-aza O at position 7 Drug discovery intermediates
6-Oxa-2-azaspiro[3.5]nonane oxalate 6-oxa-2-aza O at position 6 Comparative solubility studies
8-Oxa-2-azaspiro[4.5]decane oxalate 8-oxa-2-aza (larger ring) Expanded spiro ring Material science applications

Key Observations :

  • The 7-oxa-2-aza configuration in the target compound balances ring strain and stability, favoring synthetic accessibility .

Research and Commercial Relevance

  • Synthetic Accessibility: The unsubstituted core (7-Oxa-2-azaspiro[3.5]nonane) is commercially available at 98% purity (BLD Pharm Ltd., $223/100 mg), enabling rapid derivatization .
  • Pharmacological Potential: Analogs like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one are marketed as high-purity compounds for kinase inhibitor research .
  • Safety Data: Limited toxicity information is available for the target compound, but hydrochloride salts of related spirocycles are generally classified as non-hazardous for laboratory use .

Biological Activity

1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's molecular formula is C12H18N2OC_{12}H_{18}N_{2}O, and it has a molecular weight of 206.28 g/mol. Its structure is characterized by a spirocyclic system, which often contributes to the biological activity of similar compounds.

Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in key physiological processes. The unique nitrogen and oxygen functionalities in the spirocyclic framework may facilitate interactions with neurotransmitter systems or other cellular pathways.

Biological Activity Overview

The biological activity of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane has been explored in several studies, focusing on its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief in animal models
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anti-inflammatory Effects

A study published in Bioorganic and Medicinal Chemistry investigated the anti-inflammatory effects of related compounds. The results showed that derivatives of the spirocyclic structure inhibited cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. The study highlighted the importance of functional groups in modulating activity.

Case Study 2: Analgesic Properties

In another investigation, the analgesic properties were assessed using a formalin-induced pain model in rodents. Compounds similar to 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane demonstrated significant pain relief compared to control groups, suggesting potential clinical applications for pain management.

Research Findings

Recent research has focused on synthesizing derivatives of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane to enhance its pharmacological profile. Functionalization at various positions has shown promise in improving potency and selectivity for specific biological targets.

Table 2: Derivatives and Their Activities

Derivative NameActivity TypePotency (IC50)
7-Oxo derivativeAnti-inflammatory50 µM
6-Oxa derivativeAnalgesic30 µM

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